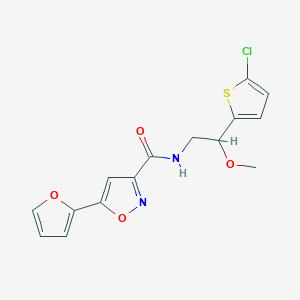

4-((2,5-二氯苯基)氨基)-4-氧代-2-(哌啶-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAPT is a γ-secretase inhibitor that has been found to be effective in blocking the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

作用机制

4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid works by inhibiting the activity of γ-secretase, an enzyme that is involved in the cleavage of the transmembrane protein, Notch. Notch signaling is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. By blocking the Notch signaling pathway, 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid inhibits the growth and metastasis of cancer cells and promotes the differentiation of neural stem cells into neurons.

Biochemical and Physiological Effects:

4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been found to have various biochemical and physiological effects, including inhibition of the Notch signaling pathway, inhibition of cancer cell growth and metastasis, promotion of neural stem cell differentiation, and reduction of amyloid plaque formation in the brain.

实验室实验的优点和局限性

One of the major advantages of 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is its specificity for γ-secretase, which makes it a valuable tool for studying the Notch signaling pathway. However, 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been found to have off-target effects on other proteins, which could complicate the interpretation of experimental results. In addition, 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been found to be unstable in aqueous solutions, which could affect its efficacy in lab experiments.

未来方向

There are several future directions for the research and development of 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid. One area of research is the development of more stable and specific inhibitors of γ-secretase that could be used in clinical settings. Another area of research is the identification of new targets for 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid that could expand its applications beyond cancer and neurology. Finally, the use of 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in combination with other drugs or therapies could enhance its efficacy in cancer treatment and neurodegenerative disease therapy.

合成方法

The synthesis of 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves a series of chemical reactions that start with the condensation of 2,5-dichloroaniline and 1-piperidin-1-ylbutan-1-one to form the intermediate compound, 4-(2,5-dichlorophenylamino)-4-oxobutan-2-yl piperidine-1-carboxylate. This intermediate is then hydrolyzed to form 4-((2,5-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid.

科学研究应用

铃木-宫浦偶联反应

4-((2,5-二氯苯基)氨基)-4-氧代-2-(哌啶-1-基)丁酸: 作为铃木-宫浦 (SM) 交叉偶联反应中的重要试剂 。这种反应被广泛用于构建碳-碳键。其工作原理如下:

生物活性衍生物

4-((2,5-二氯苯基)氨基)-4-氧代-2-(哌啶-1-基)丁酸: 衍生物因其生物活性而备受关注。值得注意的是:

诱导癌细胞凋亡

包括 Kemnitzer 等研究人员在内的研究人员已经研究了与 4-((2,5-二氯苯基)氨基)-4-氧代-2-(哌啶-1-基)丁酸相关的化合物类别——2-氨基-3-氰基-4-芳基-4H-色烯。具体来说:

- 凋亡: 一种名为146a的衍生物诱导了 T47D 乳腺癌细胞的凋亡。 这一发现突出了其作为抗癌剂的潜力 .

属性

IUPAC Name |

4-(2,5-dichloroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O3/c16-10-4-5-11(17)12(8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJGESZZRDCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)

![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)

![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)

![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide](/img/structure/B2592826.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2592835.png)